molecular formula C26H45NO19 B1165320 Globotriaose-β-NAc-Spacer1-NH2

Globotriaose-β-NAc-Spacer1-NH2

Cat. No.: B1165320
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Globotriaose-β-NAc-Spacer1-NH2 is a synthetic glycoconjugate derived from the trisaccharide globotriaose (Gb3), which consists of the sequence Galα(1-4)Galβ(1-4)Glc. This compound is structurally modified with an N-acetyl (NAc) group at the β-position, a synthetic Spacer1 (typically a short hydrocarbon or polyethylene glycol chain), and a terminal amine (-NH2) group. The NAc group enhances solubility and stability, while Spacer1 introduces spatial flexibility, facilitating interactions with biological targets such as lectins or antibodies. The -NH2 group enables conjugation to carriers (e.g., proteins, nanoparticles) for applications in diagnostics, therapeutics, or glycan microarray technologies .

Gb3 is naturally found in ceramide-linked forms (Gb3Ose-Cer) on cell membranes and serves as a receptor for pathogens like Shiga toxin . The synthetic modifications in this compound aim to optimize its physicochemical properties and functional versatility compared to native Gb3 derivatives.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galα1-4Galβ1-4Glcβ-NAc-Spacer1-NH2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Gb3, Gb4, and Gb5 Derivatives

Globotriaose-β-NAc-Spacer1-NH2 differs from natural Gb3 derivatives (e.g., Gb3Ose-Cer) and elongated homologs (Gb4, Gb5) in key structural and functional aspects (Table 1).

Table 1: Structural and Functional Comparison of Globotriaose Derivatives

Compound Core Structure Modifications Key Applications Reference
Gb3Ose-Cer Galα(1-4)Galβ(1-4)Glc Ceramide-linked Pathogen binding, cell signaling
Gb4Ose-Cer GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc Ceramide-linked Cancer biomarker studies
This compound Galα(1-4)Galβ(1-4)Glc β-NAc, Spacer1, -NH2 Diagnostic probes, drug delivery
  • Linkage and Solubility : The β-NAc group in this compound replaces the ceramide lipid anchor in Gb3Ose-Cer, significantly improving aqueous solubility. This modification avoids the aggregation issues common in ceramide-conjugated glycans .
  • Binding Specificity : Unlike Gb4Ose-Cer (which binds to Forssman antigen-associated proteins), the Spacer1-NH2 derivative retains high specificity for Gb3 receptors (e.g., Shiga toxin B subunit) due to preserved trisaccharide topology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.